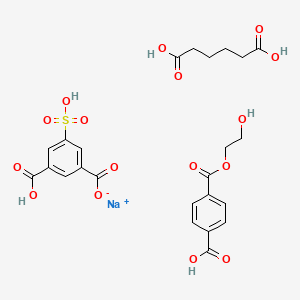
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid is a complex organic compound that combines multiple functional groups, including carboxyl, sulfonic, and ester groups. This compound is notable for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid involves multiple steps, each targeting the formation of specific functional groups. The process typically begins with the preparation of individual components, such as 3-carboxy-5-sulfobenzoate and hexanedioic acid, followed by their combination under controlled conditions.
Synthesis of 3-carboxy-5-sulfobenzoate: This can be achieved through the sulfonation of benzoic acid, followed by carboxylation.
Synthesis of hexanedioic acid: This is typically prepared through the oxidation of cyclohexane or cyclohexanol.
Combination of components: The final step involves esterification and neutralization reactions to combine the components into the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its applications in sensitive fields like medicine and biotechnology.
Análisis De Reacciones Químicas
Types of Reactions
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert carboxyl groups to alcohols.
Substitution: The sulfonic and carboxyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Aplicaciones Científicas De Investigación
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparación Con Compuestos Similares
Similar Compounds
Sodium 3-sulfobenzoate: Shares the sulfonic and carboxyl groups but lacks the ester and hexanedioic acid components.
Hexanedioic acid: Contains the dicarboxylic acid structure but lacks the sulfonic and ester groups.
4-(2-hydroxyethoxycarbonyl)benzoic acid: Contains the ester and carboxyl groups but lacks the sulfonic and hexanedioic acid components.
Uniqueness
The uniqueness of Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid lies in its combination of multiple functional groups, which confer diverse chemical reactivity and a wide range of applications. This makes it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
64945-78-4 |
|---|---|
Fórmula molecular |
C24H25NaO16S |
Peso molecular |
624.5 g/mol |
Nombre IUPAC |
sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;4-(2-hydroxyethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C10H10O5.C8H6O7S.C6H10O4.Na/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;7-5(8)3-1-2-4-6(9)10;/h1-4,11H,5-6H2,(H,12,13);1-3H,(H,9,10)(H,11,12)(H,13,14,15);1-4H2,(H,7,8)(H,9,10);/q;;;+1/p-1 |
Clave InChI |
WIBAHQWPFUZURJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)C(=O)OCCO.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




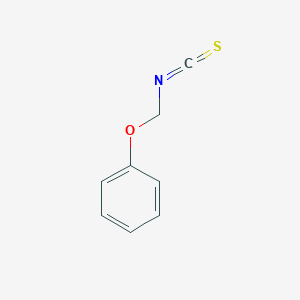


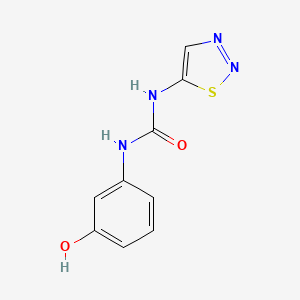
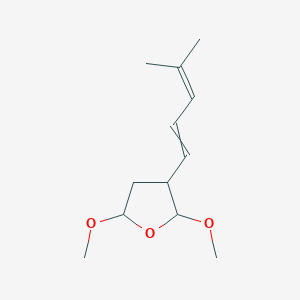
![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)

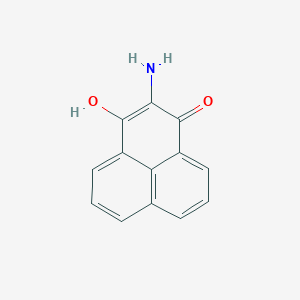

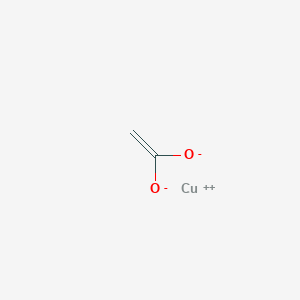

![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
